Product packaging for 3-Methoxypiperidin-4-amine(Cat. No.:CAS No. 156970-92-2)

3-Methoxypiperidin-4-amine

Cat. No.: B133796
CAS No.: 156970-92-2
M. Wt: 130.19 g/mol
InChI Key: OPHSRKSIGNWVBY-UHFFFAOYSA-N
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Description

3-Methoxypiperidin-4-amine is a chemical compound belonging to the piperidine class, a saturated heterocyclic amine consisting of a six-membered ring containing five methylene bridges and one amine bridge . The piperidine structure is a fundamental scaffold found in numerous pharmaceuticals and fine chemicals, making derivatives like this compound valuable building blocks in medicinal chemistry and drug discovery . This specific derivative, characterized by methoxy and amine functional groups at the 3 and 4 positions of the ring, is designed for use in organic synthesis and research applications. It is primarily utilized as a key intermediate or precursor in the development of novel bioactive molecules. As a substituted piperidine, it can be used to study structure-activity relationships or to create more complex chemical entities. Researchers may employ this compound in the synthesis of potential ligands for various biological targets. Piperidine-based structures are commonly featured in a wide range of therapeutic areas. This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B133796 3-Methoxypiperidin-4-amine CAS No. 156970-92-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxypiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHSRKSIGNWVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546491
Record name 3-Methoxypiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156970-92-2
Record name 3-Methoxypiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxypiperidin 4 Amine

Retrosynthetic Analysis and Strategic Disconnections of the 3-Methoxypiperidin-4-amine Scaffold

A retrosynthetic analysis of this compound reveals several strategic disconnections that lead to logical and accessible starting materials. The primary disconnection strategy involves breaking the C4-N bond of the amino group, which points to a 3-methoxy-4-piperidinone precursor. This ketone can then be subjected to reductive amination to install the desired amine functionality.

Further disconnection of the piperidine (B6355638) ring itself can be envisioned through two main pathways: breaking one of the C-N bonds or two C-C bonds. The former approach leads to acyclic amino alcohol or dihaloalkane precursors that can undergo intramolecular or intermolecular cyclization, respectively. The latter, while less common for this specific target, could involve cycloaddition strategies.

The methoxy (B1213986) group at the C3 position is typically introduced early in the synthetic sequence, often by methylation of a corresponding 3-hydroxy-4-piperidinone derivative. The relative stereochemistry between the C3-methoxy and C4-amine groups is a critical aspect that needs to be controlled during the synthesis, often favoring the cis isomer for certain biological activities.

Established and Emerging Synthetic Routes for the Piperidine Core

The synthesis of the this compound core can be achieved through several established and emerging routes, with the most prominent being the functionalization of a pre-existing piperidinone ring and the de novo construction of the piperidine scaffold through cyclization reactions.

Reductive Amination Strategies for Piperidinone Precursors

Reductive amination of a suitable 3-methoxy-4-piperidinone is a widely employed and efficient method for the synthesis of this compound. mdpi.comd-nb.info This two-step, one-pot process involves the initial formation of an imine or enamine intermediate upon reaction of the ketone with an amine source, followed by reduction to the desired amine.

A key precursor for this route is 1-benzyl-3-methoxy-4-piperidinone. The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen and can be removed at a later stage. The synthesis of this precursor often starts from commercially available materials and involves multiple steps, including the introduction of the methoxy group.

Catalytic hydrogenation is a powerful and clean method for the reduction of the imine intermediate formed during reductive amination. ajchem-a.commdpi.com Various catalysts and reaction conditions have been explored to achieve high yields and desired stereoselectivity.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. The choice of solvent can also influence the reaction outcome, with alcohols like methanol (B129727) and ethanol (B145695) being frequently used. The catalytic hydrogenation process is often chemoselective, reducing the imine in the presence of other functional groups. mdpi.comukzn.ac.zarsc.org

Table 1: Catalytic Hydrogenation Methods for Imine Intermediates

CatalystHydrogen SourceSolventTemperature (°C)Pressure (bar)Observations
Pd/CH₂MethanolAmbient1-5Good yields, potential for debenzylation.
Pt/CH₂Ethanol25-505-10High activity, may require optimization for selectivity.
Raney NiH₂Ethanol/Ammonia (B1221849)50-8010-50Cost-effective, can be used with ammonia as the amine source.

This table presents a summary of typical conditions and is not exhaustive.

Metal hydrides are versatile reagents for the reduction of imines and their derivatives, offering an alternative to catalytic hydrogenation. nih.govchem-station.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common metal hydrides used for this purpose. harvard.edumasterorganicchemistry.comyoutube.com

Table 2: Metal Hydride Reductions in Amine Synthesis

ReagentSolventTemperature (°C)Key Features
NaBH₄Methanol, Ethanol0 - 25Mild, selective for imines over esters and amides.
LiAlH₄Diethyl ether, THF0 - 35Powerful, reduces most carbonyl and carboxyl functional groups.
NaBH₃CNMethanol, Acetonitrile (B52724)AmbientSelective for imines at acidic to neutral pH.
NaBH(OAc)₃Dichloromethane, THFAmbientMild and selective, often used for one-pot reductive aminations.

This table provides a general overview of common metal hydride reagents and their applications.

Cyclization Reactions for Piperidine Ring Formation

The construction of the piperidine ring through cyclization reactions offers a convergent approach to the this compound scaffold. nih.gov These methods involve the formation of one or more C-N bonds to close the six-membered ring.

The reaction of primary amines with diols or dihaloalkanes represents a classical and effective strategy for the synthesis of N-substituted piperidines. organic-chemistry.orgacs.orgmdpi.com In the context of this compound synthesis, this would involve a precursor containing the C3-methoxy and C4-amino (or a protected equivalent) functionalities.

A plausible synthetic route could start from a suitably substituted 1,5-diol or 1,5-dihalide. For instance, the cyclization of a 1,5-dihalogenated compound with a primary amine can lead to the formation of the piperidine ring. beilstein-journals.org Similarly, the intramolecular cyclization of an amino alcohol, often requiring activation of the hydroxyl group, can also yield the desired piperidine. researchgate.net Recent advancements have focused on developing catalytic methods for these transformations to improve efficiency and sustainability. organic-chemistry.org

Table 3: N-Heterocyclization for Piperidine Synthesis

ReactantsCatalyst/ReagentSolventTemperature (°C)Notes
Amino alcoholMsCl, Et₃N then baseDichloromethane0 to refluxTwo-step process involving mesylation and subsequent cyclization.
Dihaloalkane & AmineK₂CO₃, NaIAcetonitrile, DMF80-120Classical bimolecular nucleophilic substitution.
Diol & Amine[Cp*IrCl₂]₂Toluene110Catalytic "borrowing hydrogen" methodology.

This table illustrates general approaches for N-heterocyclization.

Intramolecular Amination Approaches

Intramolecular amination represents a powerful strategy for the construction of the piperidine ring system. This approach involves the formation of a carbon-nitrogen bond within a single precursor molecule, leading to cyclization. A prominent method in this category is the copper-catalyzed intramolecular C-H amination of N-fluoride amides, which can effectively produce piperidines. acs.org The reaction mechanism involves a copper(I) catalyst that facilitates the amination process, with the choice of ligands on the copper center influencing the reaction's efficiency. acs.org

Another significant strategy is the iodine-catalyzed intramolecular Csp³–H amination, which can proceed under visible light. acs.org This reaction follows a pathway reminiscent of the classic Hofmann–Löffler reaction, involving a nitrogen-centered radical that abstracts a hydrogen atom from a δ-carbon, leading to the formation of the six-membered piperidine ring. acs.org While this method often favors the formation of five-membered pyrrolidines via 1,5-hydrogen abstraction, specific reaction conditions and substrate features can be tuned to selectively yield piperidines. acs.org

Furthermore, radical cyclizations of 1,6-enynes initiated by reagents like triethylborane (B153662) can produce polysubstituted piperidines. nih.gov These reactions proceed through complex radical cascades involving multiple cyclization steps and rearrangements to form the stable six-membered ring. nih.gov Reductive hydroamination/cyclization cascades of alkynes also provide a route to the piperidine core through the formation of an iminium ion intermediate, which is subsequently reduced. nih.gov

Table 1: Overview of Intramolecular Amination Strategies for Piperidine Synthesis

Method Catalyst/Reagent Key Intermediate Ring Formation Reference
C-H Amination Copper(I) Complexes Copper-nitrenoid N-C bond formation at C-5 acs.org
Hofmann-Löffler Type Iodine/Visible Light Nitrogen-centered radical 1,6-hydrogen atom transfer acs.org
Radical Cyclization Triethylborane (Et₃B) Carbon-centered radical 5-exo-dig followed by rearrangement nih.gov

Multi-Component Reactions (MCRs) for Direct Amine Synthesis

Multi-component reactions (MCRs), which involve combining three or more reactants in a single pot to form a product containing structural features from all starting materials, offer an efficient and atom-economical route to highly functionalized piperidines. sci-hub.senih.gov These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of complex molecules. sci-hub.se

One notable MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and an active methylene (B1212753) compound like a β-ketoester. nih.govtandfonline.com Various catalysts have been employed to promote this transformation, including VCl₃, ZrOCl₂·8H₂O, and InCl₃. nih.govtandfonline.com Recently, robust heterogeneous catalysts, such as cobalt nanoparticles supported on magnetic cellulose (B213188) nanofibers, have been developed to facilitate these reactions under mild conditions, offering high yields and easy catalyst recovery. nih.gov The reaction mechanism typically involves the initial formation of an enamine from the amine and β-ketoester, and an α,β-unsaturated ketone from the aldehyde, which then undergo a tandem annulation to construct the piperidine ring.

An iodine-catalyzed one-pot five-component reaction has also been reported for the direct synthesis of densely functionalized piperidines, highlighting the power of MCRs to build molecular complexity in a single step. sci-hub.se The flexibility of MCRs allows for a wide range of substituents to be incorporated into the piperidine scaffold by simply varying the starting components, making it a powerful tool for diversity-oriented synthesis. sci-hub.se

Stereoselective Synthesis of this compound and its Isomers

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to control the three-dimensional arrangement of substituents on the piperidine ring is of paramount importance. This includes controlling the relative (cis/trans) and absolute (R/S) stereochemistry at the C3 and C4 positions of this compound.

Control of cis/trans Isomerism in Piperidine Derivatives

The relative orientation of the methoxy group at C3 and the amine group at C4 can be either cis (on the same side of the ring) or trans (on opposite sides). Achieving control over this diastereoselectivity is a key challenge in the synthesis of 3,4-disubstituted piperidines.

Diastereoselective Synthetic Approaches

Specific synthetic strategies have been developed to favor the formation of either the cis or trans isomer.

For the synthesis of cis-3,4-disubstituted piperidines, one effective method involves the ring transformation of 2-(2-mesyloxyethyl)azetidines. acs.orgnih.gov In this approach, the starting azetidine, with pre-defined stereochemistry, undergoes ring expansion upon reaction with various nucleophiles. acs.orgnih.gov The reaction proceeds through a transient bicyclic aziridinium (B1262131) ion intermediate, and the subsequent Sₙ2-type ring opening affords the cis-piperidine product with high stereoselectivity. acs.orgnih.gov

Conversely, the synthesis of trans-3,4-disubstituted piperidines can be achieved through different routes. A hydroboration/oxidation sequence applied to a tetrahydropyridine (B1245486) precursor has been shown to introduce hydroxyl and aminomethyl groups in a trans relationship with high regio- and diastereoselectivity. researchgate.net Another approach is the regioselective ring-opening of a 3,4-epoxy-piperidine with a cyanide source, which also yields a trans product. researchgate.net Furthermore, a notable switch in diastereoselectivity can be achieved by carefully selecting the type of acid catalyst. nih.govthieme-connect.com For instance, a carbonyl ene cyclization catalyzed by a Lewis acid like methyl aluminum dichloride can produce trans piperidines, while a Prins cyclization of the same precursor catalyzed by a Brønsted acid like HCl can yield the cis isomer. nih.govthieme-connect.com

Table 2: Comparison of Diastereoselective Methods for cis/trans Piperidines

Target Isomer Method Key Step Catalyst/Reagent Reference
cis Azetidine Ring Transformation Sₙ2 Ring Opening of Azoniabicyclo[2.2.0]hexane Nucleophiles (e.g., NaOAc) acs.orgnih.gov
cis Prins Cyclization Cationic Cyclization Brønsted Acid (e.g., HCl) nih.govthieme-connect.com
trans Hydroboration/Oxidation Syn-addition to double bond Borane (e.g., BH₃) researchgate.net
trans Epoxide Ring Opening Sₙ2 attack on epoxide Nucleophiles (e.g., LiCN) researchgate.net
Enantiomeric Enrichment and Resolution via Salt Formation and Crystallization

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), the separation of these enantiomers is necessary to obtain the pure, biologically active compound. A classical and widely used method for this is chiral resolution by the formation of diastereomeric salts. wikipedia.org

This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orggoogle.com This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. wikipedia.org After separation, the desired diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the amine. google.com

Commonly used chiral resolving agents for amines include di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com The success of this method depends heavily on finding a suitable combination of resolving agent and solvent that provides a significant difference in the solubility of the two diastereomeric salts. acs.org

Asymmetric Induction in the Piperidine Ring System

Asymmetric induction refers to synthetic strategies that preferentially create one enantiomer over the other during the reaction itself, often by using a chiral influence. This avoids the need for resolution and is a more efficient approach to obtaining enantiomerically pure compounds.

One method involves the use of chiral auxiliaries. For example, enantiopure α-phenylethylamine can be used as a chiral auxiliary to guide the stereochemical outcome of Michael additions to α,β-unsaturated esters, which can be precursors to chiral piperidones. ucl.ac.uk After the key stereocenter-forming reaction, the auxiliary is removed.

Catalytic asymmetric synthesis is another powerful approach. Here, a small amount of a chiral catalyst is used to generate large quantities of a chiral product. For instance, the highly enantioselective [4 + 2] annulation of imines with allenes, catalyzed by a C2-symmetric chiral phosphepine, can furnish functionalized piperidine derivatives with excellent stereoselectivity. researchgate.net Similarly, rhodium-catalyzed asymmetric carbometalation of dihydropyridines using a chiral ligand can provide access to a wide variety of enantioenriched 3-substituted piperidines. snnu.edu.cn Asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium catalysts, such as those with MeO-BoQPhos ligands, is another effective method for producing chiral piperidines. dicp.ac.cnnih.gov

Furthermore, chirality can be induced through exocyclic stereocontrol, where a chiral group attached to the nitrogen atom directs the stereochemistry of the ring-forming reaction. nih.govacs.org This has been demonstrated in one-pot condensations involving a chiral amine, a nitroalkene, and an enone, leading to enantiomerically enriched piperidines. nih.govacs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Di-benzoyl-L-tartaric acid
Di-benzoyl-D-tartaric acid
(S)-Mandelic acid
(R)-Mandelic acid
Methyl aluminum dichloride
Triethylborane
α-phenylethylamine
Chiral Catalysis for Enantioselective Amine Synthesis

The enantioselective synthesis of chiral amines, including the 4-amino group of this compound, is a pivotal area of research. nih.gov Transition metal-catalyzed asymmetric hydrogenation represents a significant strategy in this field. nih.gov This method is instrumental in producing chiral amines with the stereogenic center at various positions relative to the nitrogen atom. nih.gov

Recent advancements have highlighted the use of rhodium catalysts in the asymmetric synthesis of 3-substituted piperidines. snnu.edu.cn For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. snnu.edu.cn This intermediate can then be further reduced to yield the desired enantioenriched 3-substituted piperidine. snnu.edu.cn

Organocatalysis also presents a powerful tool for enantioselective amine synthesis. Chiral bifunctional organocatalysts, such as those incorporating a tertiary-amine and a urea (B33335) group, have been successfully employed in the synthesis of other complex heterocyclic structures with high enantioselectivity. nih.gov These catalysts facilitate key bond formations while controlling the stereochemical outcome.

The table below summarizes key aspects of chiral catalysis in amine synthesis.

Catalytic SystemKey FeaturesApplication
Transition Metal (e.g., Rhodium)High yield and enantioselectivity in reductive Heck reactions.Synthesis of 3-substituted piperidines from pyridines. snnu.edu.cn
Chiral Bifunctional OrganocatalystsCan achieve high yields and enantioselectivities under mild conditions. nih.govEnantioselective synthesis of various heterocyclic compounds. nih.gov
Asymmetric HydrogenationA fundamental method for introducing chirality in amine synthesis. nih.govWidely used for the synthesis of a variety of chiral amines. nih.gov
Application of Chiral Auxiliaries in Piperidine Construction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is fundamental in constructing the chiral centers of the piperidine ring in this compound.

One notable application involves the diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester. This key step, followed by in situ enolate oxidation, can effectively set the desired stereochemistry at the C3 and C4 positions of the piperidine precursor. researchgate.net

Various chiral auxiliaries have been developed and utilized in asymmetric synthesis. wikipedia.org For instance, (S)-4-phenyloxazolidin-2-one can be used to introduce chirality in the synthesis of a substituted piperidine derivative. google.com The auxiliary is later removed once the desired stereocenters are established.

The following table highlights some common chiral auxiliaries and their applications.

Chiral AuxiliaryTypical ApplicationReference
(S)-4-Phenyloxazolidin-2-oneAsymmetric alkylation and acylation reactions. google.com
Lithium (R)-N-benzyl-N-(α-methylbenzyl)amideDiastereoselective conjugate addition to set stereocenters. researchgate.net
CamphorsultamUsed in Michael additions and Claisen rearrangements. wikipedia.org
PseudoephedrineCan be used as a chiral auxiliary in alkylation reactions. wikipedia.org

Stereochemical Integrity of the 3-Methoxyl and 4-Amino Substituents

Maintaining the stereochemical integrity of the 3-methoxy and 4-amino groups is paramount during the synthesis of this compound. The relative cis or trans configuration of these substituents significantly influences the biological activity of the final pharmaceutical product.

Synthetic routes are often designed to ensure the desired stereochemistry is established early and preserved throughout the reaction sequence. For example, a synthesis might start from a chiral precursor, such as an enantiopure 4-formylazetidin-2-one, to construct both cis and trans isomers of 4-amino-3-methoxypiperidine. researchgate.net

In some approaches, the stereochemistry is controlled through substrate-directed reactions. For instance, the reduction of a 3-oxo-4-arylamido-piperidine derivative can introduce a hydroxyl group at the 3-position with a specific stereochemistry relative to the substituent at the 4-position. google.com Subsequent methylation of the hydroxyl group then provides the desired 3-methoxy substituent with the correct stereochemical orientation.

The choice of reagents and reaction conditions is critical to avoid epimerization or loss of stereochemical purity. For example, in transamidation reactions involving substrates with epimerizable stereocenters, careful selection of the reaction medium can minimize the loss of enantioselectivity. sioc-journal.cn

Protective Group Chemistry in the Synthesis of this compound Intermediates

Protecting groups are essential tools in the multi-step synthesis of complex molecules like this compound. organic-chemistry.org They temporarily mask reactive functional groups to prevent unwanted side reactions, allowing for selective transformations at other parts of the molecule. organic-chemistry.org

Amine Protecting Group Strategies

The amino group at the C4 position of the piperidine ring is nucleophilic and often requires protection during synthesis. Carbamates are a common class of protecting groups for amines. organic-chemistry.org

tert-Butoxycarbonyl (Boc): The Boc group is widely used and is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.commasterorganicchemistry.com It is stable under many reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA). google.commasterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. masterorganicchemistry.com It is generally stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions, often using piperidine for its removal. masterorganicchemistry.com

The table below summarizes common amine protecting groups and their cleavage conditions.

Protecting GroupAbbreviationCleavage Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA) google.commasterorganicchemistry.com
BenzyloxycarbonylCbz, ZCatalytic Hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine) masterorganicchemistry.com

Hydroxyl Protecting Group Methodologies for Methoxy Precursors

The 3-methoxy group is often introduced by methylation of a precursor 3-hydroxy group. This hydroxyl group may itself require protection during certain synthetic steps. A variety of protecting groups for hydroxyl functions are available, with silyl (B83357) ethers being a prominent class.

The stability of silyl ethers varies depending on the steric bulk of the silicon substituents, allowing for selective protection and deprotection. For example, a tert-butyldimethylsilyl (TBDMS) group is more robust than a trimethylsilyl (B98337) (TMS) group. wikipedia.org

In some synthetic routes, the precursor to the 3-methoxy group might be part of a more complex intermediate, such as a 3-hydroxy-4,4-dimethoxy-N-phenylmethylpiperidine, which serves as a synthon for 3-oxygenated-4-substituted piperidines. researchgate.net

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates considerations of scalability and sustainability. rsc.org A scalable process should be robust, reproducible, and economically viable on a large scale. researchgate.net

Key aspects of a scalable and sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste.

Use of Safer Reagents and Solvents: Prioritizing the use of less hazardous chemicals to reduce environmental impact and improve safety. rsc.org

Energy Efficiency: Developing processes that operate at or near ambient temperature and pressure to reduce energy consumption. rsc.org

Process Intensification: Utilizing technologies like continuous flow microreactors can offer better control over reaction parameters, improved safety, and higher yields, contributing to a more sustainable process. rsc.org

Waste Reduction and Recycling: Implementing strategies to minimize waste generation and, where possible, recycle solvents and catalysts. rsc.org

For instance, developing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net The development of such processes is crucial for the environmentally responsible manufacturing of pharmaceuticals.

Reaction Mechanisms and Pathways Involving 3 Methoxypiperidin 4 Amine

Nucleophilic Reactivity of the Primary Amino Group

The primary amino group (-NH2) at the C4 position of the piperidine (B6355638) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic and steric environment of the molecule.

Alkylation Reactions and Control of Polyalkylation

The primary amino group of 3-methoxypiperidin-4-amine can undergo nucleophilic substitution reactions with alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for polyalkylation, where the initially formed secondary amine reacts further with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. chemrevise.org

Several strategies can be employed to control this lack of selectivity. One common approach is to use a large excess of the amine relative to the alkylating agent. This ensures that the alkyl halide is more likely to react with the starting primary amine rather than the mono-alkylated product. jkchemical.com Another method involves the slow addition of the alkylating agent to the reaction mixture, which helps to maintain a low concentration of the alkyl halide and favors mono-alkylation. researchgate.net The choice of solvent and reaction conditions also plays a crucial role. Polar aprotic solvents are often preferred for these reactions.

Furthermore, the direct alkylation of amines with alkyl halides is often a difficult reaction to control. masterorganicchemistry.com An effective alternative is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction to the desired alkylated amine. This method circumvents the issue of multiple alkylations. masterorganicchemistry.com

Table 1: Factors Influencing the Control of Polyalkylation

FactorDescription
Ratio of Reactants Using a large excess of the amine minimizes further reaction of the alkylated product. jkchemical.com
Rate of Addition Slow addition of the alkylating agent helps to control the reaction. researchgate.net
Solvent Polar aprotic solvents are often employed.
Alternative Methods Reductive amination provides a more controlled route to mono-alkylated products. masterorganicchemistry.com

Amidation and Urea (B33335) Formation Reactions

The primary amino group of this compound readily reacts with carboxylic acid derivatives, such as acyl chlorides and esters, to form amides. masterorganicchemistry.com These reactions typically proceed via nucleophilic acyl substitution. The treatment of esters with amines, often with heating, results in the formation of primary, secondary, or tertiary amides. masterorganicchemistry.com

Similarly, the primary amine can react with isocyanates or other carbamoylating agents to form urea derivatives. The reaction with isocyanates is a common method for the synthesis of ureas. organic-chemistry.org Palladium-catalyzed amidation reactions have also been developed for the preparation of unsymmetrically substituted ureas from aryl halides and aliphatic ureas. organic-chemistry.org

Table 2: Common Reagents for Amidation and Urea Formation

Reaction TypeReagentProduct
Amidation Acyl Chloride (RCOCl)Amide
Amidation Ester (RCOOR')Amide
Urea Formation Isocyanate (RNCO)Urea
Urea Formation Carbamoyl ChlorideUrea

Imine and Enamine Formation and Subsequent Reductive Amination Pathways

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of an imine (a compound containing a carbon-nitrogen double bond). unizin.orglibretexts.org This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. unizin.orglibretexts.org The formation of imines is a reversible process. libretexts.org

The resulting imine can then be reduced to a secondary amine through a process known as reductive amination. fiveable.melibretexts.org This two-step, one-pot reaction is a powerful tool in organic synthesis for the formation of carbon-nitrogen bonds. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.comlibretexts.org Reductive amination is a versatile method for synthesizing primary, secondary, and tertiary amines depending on the starting materials. fiveable.me The reaction is favored for its high selectivity and the generation of minimal byproducts. fiveable.me

Reactivity of the Piperidine Nitrogen Atom (Secondary Amine)

The secondary nitrogen atom within the piperidine ring also exhibits nucleophilic and basic properties, allowing for a different set of chemical transformations.

N-Substitution Reactions and Ring Opening/Closure

The piperidine nitrogen can undergo N-substitution reactions with various electrophiles. For instance, it can be alkylated using alkyl halides, although this can lead to the formation of a quaternary ammonium salt if an excess of the alkylating agent is used. researchgate.net The reactivity of the piperidine nitrogen in these reactions is influenced by steric hindrance around the nitrogen atom.

In certain contexts, reactions involving the piperidine nitrogen can lead to ring-opening or ring-closure events. These transformations are highly dependent on the specific reactants and conditions and are a subject of interest in the synthesis of complex heterocyclic systems. Electrocyclic ring-opening and ring-closure reactions are concerted processes that proceed through a cyclic transition state. masterorganicchemistry.com

Quaternization Reactions and Ammonium Salt Formation

The reaction of the tertiary amine, formed after N-substitution of the piperidine nitrogen, with an alkyl halide leads to the formation of a quaternary ammonium salt. wikipedia.org This reaction, known as the Menshutkin reaction, involves the conversion of a tertiary amine to a quaternary ammonium salt. wikipedia.org Alkyl iodides are generally more effective alkylating agents than bromides, which are in turn better than chlorides. wikipedia.org

The basic nature of the piperidine nitrogen also allows it to readily react with acids to form ammonium salts. libretexts.orglibretexts.org This property is often utilized to increase the water solubility of amine-containing compounds, which is a common strategy in the development of pharmaceuticals. libretexts.orglibretexts.org The formation of the salt involves the protonation of the nitrogen atom by the acid.

Influence of the Methoxy (B1213986) Group on Ring Conformation and Reactivity

The stereoelectronic effects of the 3-methoxy group are significant. Its presence creates a chiral center and dictates the preferred spatial orientation of the adjacent 4-amino group. In derivatives of this compound, such as the gastroprokinetic agent Cisapride (B12094), the cis configuration between the 3-methoxy and 4-amido groups is crucial for its biological activity. researchgate.netresearchgate.net This stereochemical preference underscores the importance of the conformational control exerted by the methoxy substituent. The synthesis of cisapride often involves stereoselective steps to ensure the formation of the desired (3S, 4R)-cis isomer. researchgate.net

Conformational analysis reveals that the piperidine ring exists in a rapid equilibrium between two chair conformations. The substituents can occupy either axial or equatorial positions. The position of the methoxy group influences the electronic properties of the ring, affecting its nucleophilicity and reactivity. nih.gov The presence of the electron-donating methoxy group can increase the electron density at certain positions, modulating the molecule's interaction with other reagents. Furthermore, the relative orientation of the methoxy and amino groups can be stabilized by intramolecular hydrogen bonding, particularly when the amino group is acylated, which can lock the ring into a specific, stable conformation. researchgate.net While the chair conformation is generally favored, studies on structurally related bridged piperidines suggest that the receptor-preferred conformation might deviate slightly from an ideal chair state to a more strained boat-like or twisted half-chair conformation to achieve optimal binding. researchgate.net

The table below summarizes the general energetic preferences for substituents on a cyclohexane (B81311) ring, which provides a basis for understanding the conformational dynamics in piperidine rings. The actual equilibrium for this compound will be a complex interplay of these values, modified by intramolecular interactions.

SubstituentA-value (Axial Strain Energy, kcal/mol)Preferred Orientation
-NH₂1.2 - 1.6Equatorial
-OCH₃0.6Equatorial

This interactive table illustrates the general energetic cost for a substituent to be in the axial position. Lower values indicate less preference for the equatorial position. The interplay between the 3-methoxy and 4-amino groups will determine the final conformational equilibrium of the ring.

Intramolecular Cyclization and Rearrangement Pathways of Functionalized Derivatives

Functionalization of the 4-amino group and the piperidine nitrogen opens up a variety of reaction pathways, particularly intramolecular cyclizations and rearrangements, which are powerful strategies for building complex molecular architectures from the piperidine scaffold. mdpi.com These reactions are fundamental in medicinal chemistry for creating libraries of novel compounds with diverse biological activities.

Intramolecular Cyclization: The amine group at the C-4 position is a prime site for derivatization. For instance, acylation of the amine followed by the introduction of a suitable leaving group on the acyl chain can trigger an intramolecular nucleophilic attack by the piperidine nitrogen, leading to the formation of bicyclic structures. A variety of cyclization strategies have been developed for piperidine derivatives, including:

Radical-Mediated Cyclization: Functionalized derivatives can be designed to undergo radical cyclization. For example, an N-centered radical can be generated, which then attacks an internal double bond to form a new ring. mdpi.com

Reductive Amination/Cyclization: A common pathway involves the intramolecular reaction between an amine and a carbonyl group elsewhere in the molecule, followed by reduction to form a stable cyclic amine.

Aza-Sakurai and Aza-Pummerer Annulations: These acid-mediated reactions can be used to form new rings by cyclizing onto an iminium ion intermediate. mdpi.com

Rearrangement Pathways: The piperidine skeleton itself can undergo significant structural reorganization under certain conditions. These rearrangements are often driven by the formation of more stable intermediates or products.

Aza-Claisen Rearrangement: This powerful C-C bond-forming reaction can be used to synthesize substituted piperidines with high stereocontrol. In this reaction, an allylic amine derivative rearranges to form a γ,δ-unsaturated amide, effectively shifting the position of substituents on the ring. acs.orgnih.gov The presence of an ether group, such as the methoxy group in the parent compound, can direct the stereochemical outcome of the rearrangement. acs.orgnih.gov

Ring-Rearrangement Metathesis (RRM): In more complex systems derived from Diels-Alder reactions, RRM can be employed to construct substituted piperidine alkaloids. researchgate.net

Claisen Rearrangement: Functionalized piperidines can be designed to undergo aromatic Claisen rearrangements, enabling the synthesis of complex structures like chromone (B188151) and flavonoid piperidine alkaloids. acs.orgresearchgate.net

The table below outlines potential transformations for functionalized derivatives of this compound.

Functionalized DerivativeReaction TypePotential Product Class
N-Acyl-N'-(alkenyl)-4-aminopiperidineIntramolecular Radical CyclizationBicyclic Piperidines
4-(ω-Oxoalkyl)aminopiperidineReductive AminationFused Ring Systems
Allylic amine derivative at C-4Aza-Claisen RearrangementRearranged Piperidine Scaffolds
Tetrahydro-pyridinemethanol derivativeAromatic Claisen RearrangementFlavonoid Piperidine Alkaloids acs.orgresearchgate.net

This interactive table showcases how different functional groups attached to the this compound core can lead to diverse and complex molecular structures through various intramolecular reactions.

Derivatization and Structure Activity Relationship Sar Studies Centered on 3 Methoxypiperidin 4 Amine

Rational Design and Synthesis of Novel Derivatives

The rational design of novel derivatives of 3-methoxypiperidin-4-amine has been largely guided by the structure of Cisapride (B12094), a potent 5-HT4 receptor agonist. nih.gov Structure-activity relationship (SAR) studies have explored modifications of the N-substituent on the piperidine (B6355638) ring to enhance receptor affinity and selectivity while reducing off-target effects, such as inhibition of the hERG potassium channel which is linked to cardiac arrhythmias. nih.govnih.gov

The nitrogen atom of the piperidine ring is a primary point for derivatization to influence the molecule's pharmacokinetic and pharmacodynamic properties. In the synthesis of Cisapride, the piperidine nitrogen of the cis-4-amino-3-methoxypiperidine core is alkylated with a 3-(4-fluorophenoxy)propyl group. nih.govdrugfuture.comgoogle.com

In a notable SAR study, a series of novel benzamide (B126) derivatives were synthesized by replacing the 4-fluorophenylalkyl moiety of Cisapride with various (substituted piperidin-4-yl)methyl groups. nih.gov This strategy aimed to explore new chemical space for 5-HT4 receptor agonists with improved safety profiles. The synthesis involved coupling the core piperidine scaffold with different substituted piperidine-4-carbaldehydes via reductive amination. nih.gov This approach highlights the utility of N-alkylation to introduce complex and functionally diverse substituents.

For example, derivatives were created incorporating N-benzyl, N-benzoyl, and N-benzenesulfonyl piperidine moieties, among others, linked to the core this compound nitrogen via a methylene (B1212753) bridge. nih.gov The findings from this study are summarized in the table below.

CompoundN-1 Substituent on Core Piperidine5-HT4 Receptor Binding Affinity (Ki, nM)hERG Inhibition (% at 1µM)
Cisapride3-(4-fluorophenoxy)propyl4.356
23a(1-benzylpiperidin-4-yl)methyl1.239
23d[1-(4-fluorobenzoyl)piperidin-4-yl]methyl0.829
23g[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methyl1.111

This table presents a selection of N-substituted derivatives of the this compound scaffold and their corresponding in vitro activity data, illustrating the impact of N-substitution on target affinity and off-target effects. nih.gov

The 4-amino group of the this compound core is an ideal handle for forming stable amide linkages, a common feature in many pharmaceuticals. The synthesis of Cisapride involves the formal condensation of the cis-4-amino-3-methoxypiperidine derivative with 4-amino-5-chloro-2-methoxybenzoic acid, forming a substituted benzamide. nih.gov This amide bond is crucial for the compound's biological activity.

The synthetic process typically involves activating the carboxylic acid, for instance by converting it to a mixed anhydride (B1165640) with ethyl chloroformate, which then reacts with the 4-amino group of the piperidine moiety to yield the final amide product. drugfuture.comgoogle.com In the SAR study that developed novel prokinetic agents, this 2-methoxybenzamide (B150088) portion of the molecule was kept constant while the N-1 substituent was varied, indicating the importance of the amide-linked aromatic ring for receptor interaction. nih.gov

While the incorporation of diverse heterocyclic systems is a widespread strategy in drug discovery to modulate physicochemical properties and explore new interactions with biological targets, specific examples of attaching pyrrole, thiazole, or pyrimidine (B1678525) rings directly to the this compound core were not identified in the available research literature. However, the core structure is itself a piperidine, a fundamental saturated heterocycle. nih.gov Furthermore, advanced derivatization strategies have involved linking this primary piperidine scaffold to other substituted piperidine rings, thereby creating more complex bis-heterocyclic structures. nih.gov

Stereochemical Influence on Derivative Architectures and their Interactions

The relative stereochemistry of the substituents on the piperidine ring has a profound impact on the biological activity of its derivatives. For Cisapride and related compounds, the cis configuration of the 3-methoxy and 4-amino groups is critical. nih.govgoogle.com Synthetic routes are specifically designed to produce the cis-isomer, as it provides the correct spatial orientation of functional groups for optimal binding to the 5-HT4 receptor. researchgate.netnih.gov

The synthesis of the key intermediate, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, underscores the focus on stereochemical control. researchgate.netnbinno.com The development of stereoselective synthetic methods is crucial for producing enantiomerically pure final compounds, which is essential for both efficacy and safety. beilstein-journals.orgnih.govnih.gov The differentiation between cis and trans isomers is a key aspect of the rational design process for this class of compounds. researchgate.net

Combinatorial and Parallel Synthesis Strategies for Derivative Libraries

The application of combinatorial and parallel synthesis techniques allows for the rapid generation of large libraries of related compounds for high-throughput screening. However, the available literature does not describe the use of these specific strategies for creating libraries based on the this compound scaffold. The SAR studies found in the literature appear to rely on more traditional, focused synthesis of individual target compounds rather than large-scale library generation. nih.gov

Advanced Analytical Methodologies for Characterization of 3 Methoxypiperidin 4 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 3-Methoxypiperidin-4-amine. These techniques provide detailed information about the connectivity of atoms, the chemical environment of nuclei, the exact molecular mass, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural analysis of this compound. One- and two-dimensional NMR experiments are fundamental in studying substituted piperidine (B6355638) derivatives. optica.orgoptica.org

¹H NMR: Proton NMR provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the methoxy (B1213986) group protons, the amine protons, and the protons on the piperidine ring. The chemical shifts and coupling constants are highly dependent on the stereochemistry (cis/trans isomerism) of the substituents.

¹³C NMR: Carbon-13 NMR reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would display unique signals for the methoxy carbon, and the five carbons of the piperidine ring, with their chemical shifts influenced by the attached functional groups.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings within the piperidine ring, helping to trace the spin systems. HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C spectra.

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of protons, which is essential for confirming the stereochemistry of the molecule. youtube.com It can differentiate between cis and trans isomers by identifying through-space interactions between protons on the piperidine ring. For instance, a strong NOE correlation between the proton at C3 and the proton at C4 would provide evidence for their relative orientation. youtube.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for cis-3-Methoxypiperidin-4-amine Data is based on typical values for substituted piperidines and may vary based on solvent and experimental conditions.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H1.5 - 2.5 (broad s)-
C22.9 - 3.1 (m), 2.5 - 2.7 (m)~50 - 55
C33.4 - 3.6 (m)~75 - 80
C43.0 - 3.2 (m)~55 - 60
C51.8 - 2.0 (m), 1.5 - 1.7 (m)~25 - 30
C63.1 - 3.3 (m), 2.7 - 2.9 (m)~45 - 50
-OCH₃3.35 (s)~56 - 58
-NH₂1.8 - 2.8 (broad s)-

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of this compound and its derivatives. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for polar molecules like amines. It typically generates protonated molecules [M+H]⁺ in the positive ion mode. nih.govscispace.comscielo.br This allows for the determination of the molecular weight with high precision.

Molecular Formula Confirmation: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to study fragmentation patterns, which provide further structural confirmation by identifying characteristic losses, such as the loss of a methoxy group or ammonia (B1221849). nih.govscispace.com

Table 2: HRMS Data for this compound (C₆H₁₄N₂O)

ParameterValue
Molecular FormulaC₆H₁₄N₂O
Exact Mass (Monoisotopic)130.1106 g/mol
Ion Observed ([M+H]⁺)C₆H₁₅N₂O⁺
Calculated m/z131.1184
Measured m/z (Hypothetical)131.1182
Mass Error (Hypothetical)< 2 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would confirm the presence of key structural features.

N-H Vibrations: The primary amine (-NH₂) group will show two characteristic stretching bands in the 3200-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). wpmucdn.comlibretexts.org An N-H bending (scissoring) vibration is also typically observed around 1600 cm⁻¹. wpmucdn.com The secondary amine (N-H) of the piperidine ring will show a single, weaker stretching band in the same region.

C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected in the 1050-1150 cm⁻¹ region.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and methoxy group will be visible in the 2800-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3200 - 3500Medium (two bands)
Secondary Amine (-NH-)N-H Stretch3200 - 3500Weak-Medium (one band)
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650Medium
Alkane (CH₂, CH₃)C-H Stretch2850 - 2960Strong
Ether (C-O-C)C-O Stretch1050 - 1150Strong

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, and for resolving stereoisomers. These methods are also used to quantify the purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape for amines. Purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Isomer Separation: Due to the presence of two stereocenters (at C3 and C4), this compound can exist as different stereoisomers (enantiomers and diastereomers). Chiral HPLC is necessary to separate these isomers. This often involves using a chiral stationary phase (CSP). nih.govacs.orgnih.gov For amines that lack a strong chromophore for UV detection, pre-column derivatization with a UV-active agent can be employed to enhance sensitivity and facilitate separation. nih.govgoogle.comresearchgate.net

Table 4: Typical HPLC Conditions for Analysis of Piperidine Derivatives

ParameterReversed-Phase (Purity)Chiral (Isomer Separation)
Column C18, 2.1-4.6 mm i.d., 50-150 mm lengthChiralpak AD-H or similar
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidHexane (B92381)/Ethanol (B145695)/Diethylamine
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV (if derivatized), ELSD, or MSUV (if derivatized) at ~230 nm
Column Temp. 25 - 40 °C20 - 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has limited volatility due to the polar amine groups, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis after chemical derivatization. oup.com

Derivatization: To increase volatility and improve chromatographic behavior, the primary and secondary amine groups can be derivatized. oup.com Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride (B1165640), pentafluorobenzoyl chloride) or silylating agents (e.g., BSTFA). oup.com This process replaces the active hydrogens on the nitrogen atoms with less polar groups, making the molecule suitable for GC analysis.

Analysis: The derivatized compound is then injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra that can confirm the identity of the derivative and any impurities. thermoscientific.comresearchgate.netoup.com

Table 5: Example GC-MS Parameters for Analysis of Derivatized Amines

ParameterTypical Setting
Derivatizing Agent Trifluoroacetic anhydride (TFAA)
Column DB-5ms or similar (non-polar)
Carrier Gas Helium
Injection Mode Split/Splitless
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
MS Ionization Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or TOF

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformations

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing unequivocal evidence of a molecule's connectivity, conformation, and, crucially, its absolute stereochemistry. This technique is particularly valuable for complex chiral molecules like piperidine derivatives, where the spatial arrangement of substituents significantly influences biological activity. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal, allowing for the construction of a detailed molecular model.

For substituted piperidines, X-ray diffraction analysis confirms the relative stereochemistry of substituents, for instance, whether they are in a cis or trans configuration. Furthermore, it reveals the preferred solid-state conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The precise bond lengths, bond angles, and torsion angles obtained from the crystallographic data are essential for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding.

The determination of absolute configuration for an enantiomerically pure compound is a more nuanced application of X-ray crystallography. It relies on the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. This effect creates small, but measurable, differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). By carefully analyzing these differences, crystallographers can determine the absolute spatial arrangement of the atoms, assigning the correct (R) or (S) configuration to each stereocenter. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute stereochemistry, with a value close to zero for the correct enantiomer.

In the context of piperidine derivatives, a study on a related N-tosyl-dimethylpiperidine confirmed the cis relative stereochemistry via single-crystal X-ray diffraction, illustrating the power of this technique to resolve conformational and stereochemical ambiguities.

Below is a representative table of crystallographic data that would be generated for a derivative of this compound.

ParameterRepresentative Value
Chemical FormulaC14H22N2O3S
Formula Weight302.40
Crystal SystemMonoclinic
Space GroupP21
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)11.567(3)
β (°)105.12(2)
Volume (ų)955.4(5)
Z2
Density (calculated) (g/cm³)1.052
Flack Parameter0.04(7)

Chiral Chromatography for Enantiomeric Purity Determination

While X-ray crystallography provides definitive structural information on a single crystal, chiral chromatography is the workhorse technique for determining the enantiomeric purity of a bulk sample. This method is essential for ensuring the stereochemical integrity of chiral compounds like this compound, which may be synthesized as a single enantiomer or as a mixture of diastereomers. Chiral chromatography operates on the principle of differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).

The separation is achieved using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral column. The CSP is composed of a chiral selector, a single enantiomer of a chiral molecule, which is immobilized on a solid support (typically silica (B1680970) gel). When the racemic or enantiomerically enriched mixture of the analyte passes through the column, the two enantiomers form transient diastereomeric complexes with the chiral selector. These complexes have different energies of interaction and, therefore, different stabilities, causing one enantiomer to be retained on the column longer than the other, resulting in their separation.

For piperidine derivatives, various types of CSPs can be employed, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly common and versatile. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for optimizing the separation and resolution of the enantiomers.

The enantiomeric excess (ee) of a sample is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. This quantitative analysis is crucial in asymmetric synthesis to assess the effectiveness of a chiral catalyst or reagent. For instance, in the kinetic resolution of disubstituted piperidines, the enantiomeric excess of the products and the remaining starting materials is determined by SFC or HPLC on a chiral support to calculate the selectivity of the resolution. Similarly, the enantiomeric purity of asymmetrically synthesized substituted NH-piperidines can be reliably determined by chiral HPLC analysis.

The following table outlines a typical set of conditions for a chiral HPLC method used to determine the enantiomeric purity of a piperidine derivative.

ParameterCondition
InstrumentHigh-Performance Liquid Chromatography (HPLC)
ColumnChiralpak AD-H (Amylose derivative CSP)
Dimensions250 mm x 4.6 mm, 5 µm
Mobile Phasen-Hexane / Isopropanol (90:10 v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 220 nm
Injection Volume10 µL
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min

Computational and Theoretical Studies on 3 Methoxypiperidin 4 Amine

Molecular Modeling and Docking Simulations for Conformational Analysis

Molecular modeling is crucial for understanding the three-dimensional structure of 3-Methoxypiperidin-4-amine, which is fundamental to its chemical behavior and potential biological activity.

Conformational Analysis: The piperidine (B6355638) ring is not planar and primarily adopts a low-energy chair conformation to minimize angular and torsional strain. rsc.org For a substituted piperidine like this compound, several distinct conformations are possible, arising from the axial or equatorial positions of the methoxy (B1213986) and amine substituents, as well as the potential for ring inversion and nitrogen inversion. rsc.orgacs.org

Computational methods, such as molecular mechanics (MM) and Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule. nih.gov This allows for the identification of stable conformers (energy minima) and the transition states connecting them. For this compound, the relative stability of conformers would be determined by factors like:

Steric Hindrance: Equatorial positions are generally favored for bulky substituents to avoid 1,3-diaxial interactions.

Stereoelectronic Effects: Interactions such as hyperconjugation and charge-dipole interactions can influence conformational preference, as observed in studies of other substituted piperidines. d-nb.infonih.gov The relative orientation of the C-O bond of the methoxy group and the C-N bond of the amine group, along with the nitrogen lone pair, would be critical.

The output of such an analysis is typically a table of relative energies for all possible conformers, indicating the most probable structures at equilibrium.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com It is widely used in drug discovery to simulate the interaction of a small molecule ligand with the binding site of a target protein.

In a hypothetical docking study, this compound would be placed into the active site of a selected receptor. The simulation would explore various poses of the ligand, scoring them based on binding affinity (e.g., in kcal/mol). tandfonline.commdpi.com Key interactions that would be assessed include:

Hydrogen Bonding: The primary amine at the 4-position is a strong hydrogen bond donor and acceptor, likely forming critical interactions with amino acid residues like aspartate, glutamate, or serine in a protein's active site.

Hydrophobic and van der Waals Interactions: The piperidine ring itself provides a hydrophobic scaffold that can interact with nonpolar residues.

Polar Interactions: The methoxy group can act as a hydrogen bond acceptor.

The results would predict the most stable binding mode and provide a binding energy score, offering insights into the molecule's potential as an inhibitor or modulator of the protein target. nih.govrsc.org

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic distribution and reactivity of this compound. researchgate.netnih.gov Methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed for accurate predictions of molecular properties. tandfonline.combohrium.com

Electronic Structure and Frontier Molecular Orbitals (FMOs): The electronic structure is primarily described by the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern chemical reactivity.

HOMO: For this compound, the HOMO is expected to be localized predominantly on the lone pair of the 4-amino group's nitrogen atom, making this site the most nucleophilic and susceptible to attack by electrophiles.

LUMO: The LUMO's location indicates the most electrophilic sites, susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A larger gap implies higher stability and lower chemical reactivity. ijcce.ac.ir

Reactivity Descriptors and Molecular Electrostatic Potential (MEP): From the electronic structure, various reactivity descriptors can be calculated. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, an MEP map would likely show:

A region of high negative potential (typically colored red) around the nitrogen of the amino group, confirming its role as a primary site for electrophilic attack.

Regions of positive potential (blue) around the amine hydrogens, indicating their electrophilic character.

These computational analyses help predict how the molecule will interact with other reagents and guide the design of chemical syntheses. tandfonline.comosi.lv

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm the structure and assign signals in experimentally obtained spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting ¹H and ¹³C NMR chemical shifts. rsc.orggithub.io Calculations are performed on the optimized low-energy conformer(s) of the molecule. The predicted chemical shifts for this compound would then be compared against experimental values. This comparison is invaluable for structural elucidation, especially for assigning the stereochemistry (i.e., confirming the cis or trans relationship between the substituents) by correlating predicted and observed shifts for the protons and carbons at positions 3 and 4.

Table 1: Illustrative Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts for this compound.

Atom Hypothetical Experimental δ (ppm) Hypothetical Calculated δ (ppm) Difference (ppm)
H2ax 2.55 2.59 -0.04
H2eq 3.05 3.01 0.04
H3 3.40 3.45 -0.05
H4 2.80 2.83 -0.03
H5ax 1.45 1.49 -0.04
H5eq 1.90 1.87 0.03
H6ax 2.60 2.64 -0.04
H6eq 3.10 3.06 0.04
OCH₃ 3.35 3.38 -0.03

Vibrational (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. dtic.mil These frequencies correspond to the stretching and bending of bonds, which are observed as absorption bands in an Infrared (IR) spectrum. researchgate.net Comparing the calculated spectrum with the experimental one helps in assigning the characteristic absorption bands to specific functional groups. For this compound, key vibrational modes would include N-H stretching and bending, C-O stretching, and C-N stretching. Recent advancements using machine learning can further refine these predictions to account for anharmonic effects. arxiv.orgmit.edu

Table 2: Illustrative Comparison of Hypothetical Experimental and Calculated IR Frequencies for this compound.

Vibrational Mode Hypothetical Experimental (cm⁻¹) Hypothetical Calculated (cm⁻¹) Assignment
ν(N-H) 3350, 3280 3355, 3284 Asymmetric & Symmetric Stretch
ν(C-H) 2940, 2850 2945, 2853 Aliphatic Stretch
δ(N-H) 1610 1615 Scissoring Bend
ν(C-O) 1100 1105 Ether Stretch

Reaction Pathway and Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface from reactants to products. rsc.org This involves locating transition state (TS) structures and calculating the activation energy (energy barrier) for each step of a proposed mechanism.

For this compound, a relevant reaction to study would be the functionalization of the 4-amino group, a common transformation for such scaffolds. acs.org For instance, in an acylation reaction, DFT calculations could be used to:

Model the reactants (this compound and an acylating agent).

Calculate the energy profile of the nucleophilic attack of the amine on the carbonyl carbon.

Identify the tetrahedral intermediate and the transition states for its formation and collapse.

By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined. rsc.orgchemrxiv.org This knowledge is vital for optimizing reaction conditions and predicting the formation of side products.

Virtual Screening and Library Design for Novel Derivatives

The this compound scaffold can serve as a starting point for the discovery of new molecules with desired biological activities through computational library design and virtual screening. sciengpub.irresearchgate.net

Library Design: A virtual library of compounds can be created by computationally modifying the parent scaffold. For this compound, derivatives could be generated by:

Substituting different groups on the 4-amino nitrogen (e.g., amides, sulfonamides).

Adding substituents to the piperidine nitrogen.

Introducing further substitutions on the piperidine ring.

This process can rapidly generate thousands of virtual derivatives for evaluation.

Virtual Screening: The designed library can then be subjected to high-throughput virtual screening, which typically involves molecular docking of all compounds into the active site of a biological target. nih.govrsc.org The screening process filters the library based on predicted binding affinity, drug-likeness properties (e.g., Lipinski's Rule of Five), and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.netresearchgate.net The top-scoring compounds from the virtual screen are identified as "hits"—promising candidates for synthesis and subsequent experimental testing. This in silico approach significantly accelerates the early stages of drug discovery by prioritizing compounds with the highest probability of success. sciengpub.ir

3 Methoxypiperidin 4 Amine As a Key Intermediate in Complex Organic Synthesis

Role in the Synthesis of Advanced Heterocyclic Compounds

The primary and most well-documented role of 3-methoxypiperidin-4-amine and its derivatives is as a key building block in the synthesis of pharmacologically active agents. The precise arrangement of the methoxy (B1213986) group at the 3-position and the amine at the 4-position is critical for the biological activity of the final compounds.

A prominent example of its application is in the synthesis of Cisapride (B12094), a gastroprokinetic agent. google.comresearchgate.net The synthesis of Cisapride involves the coupling of a substituted benzamide (B126) with a piperidine (B6355638) fragment derived from a this compound intermediate. google.com Specifically, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate is a key precursor that is acylated with 4-amino-5-chloro-2-methoxybenzoic acid. google.comresearchgate.net Research has shown that the presence and cis-orientation of the 3-methoxy group on the piperidine ring are crucial for the optimal pharmacological profile of the final drug molecule. researchgate.net

The utility of this intermediate extends to the creation of other complex heterocyclic systems. For instance, the core structure of this compound has been incorporated into pyrrolamide derivatives, which are investigated for their potential as antibacterial agents. mdpi.com One such complex molecule features a 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide moiety attached to the 4-amino group of a 1-carboxyethyl-3-methoxypiperidine. researchgate.net This demonstrates the role of the piperidine intermediate in linking different heterocyclic systems to generate novel compounds with potential therapeutic applications.

The synthesis of these advanced compounds relies on the strategic use of the amine and methoxy functional groups on the piperidine ring to build molecular complexity. The amine serves as a nucleophilic handle for acylation, alkylation, or connection to other molecular fragments, while the methoxy group influences the conformation and electronic properties of the ring.

Challenges and Strategies in Large-Scale Chemical Production of Intermediates

The transition from laboratory-scale synthesis to large-scale industrial production of key intermediates like this compound presents significant challenges. These often revolve around cost, efficiency, purity, and stereochemical control.

One of the foremost challenges in the production of this compound is controlling the stereochemistry. The synthesis often yields a mixture of cis and trans isomers, but for many pharmaceutical applications, only a single, specific isomer (typically the cis isomer) possesses the desired biological activity. google.com The formation of the undesired trans isomer represents a loss of material and necessitates a difficult purification step.

A critical strategy developed to address this issue, particularly in the industrial synthesis of intermediates for Cisapride, is diastereomeric resolution via salt crystallization . google.com

The initial reductive amination step may produce a mixture with a cis/trans ratio of approximately 93:7. google.com

This mixture of diastereomers is then treated with a suitable inorganic acid, such as nitric acid, in an appropriate solvent. google.com

The acid addition salt of the desired cis-isomer has different solubility properties than the salt of the trans-isomer, allowing it to crystallize selectively from the solution. google.com

This process significantly enriches the mixture in the desired cis-isomer, achieving a cis/trans ratio of 98:2 or higher. google.com

The purified salt is then treated with a base to liberate the free amine of the cis-isomer in high purity. google.com

Other general challenges in the large-scale synthesis of piperidine derivatives include ensuring high yields and purity through optimized reaction conditions and purification techniques like distillation and recrystallization. smolecule.com The choice of starting materials and synthetic routes, such as those starting from 1-methyl-1,2,3,6-tetrahydropyridine (B20088) or ethyl 4-oxopiperidine-1-carboxylate, is also critical for an efficient and scalable process. researchgate.net The use of safe and cost-effective reagents is paramount; for example, employing reducing agents like ammonium (B1175870) formate (B1220265) with palladium or iridium catalysts can be a safer alternative to using high-pressure hydrogen gas. smolecule.com

Potential for Applications in Materials Science and Catalyst Development

While the primary application of this compound is in medicinal chemistry, its structural features suggest potential for use in materials science and catalysis.

Materials Science: The bifunctional nature of this compound, possessing both a nucleophilic amine and a polar methoxy group, makes it a candidate as a monomer or cross-linking agent in the synthesis of functional polymers. The piperidine ring can provide rigidity to a polymer backbone, while the functional groups offer sites for further modification or for influencing material properties like adhesion, solubility, and thermal stability. Chemical suppliers often categorize related piperidine intermediates under "Material Science," indicating their recognized potential in this field. bldpharm.com Furthermore, a closely related compound, tert-butyl (trans-3-methoxypiperidin-4-yl)carbamate, has been noted for its potential applications in materials science.

Catalyst Development: There is growing interest in using simple organic molecules as catalysts (organocatalysts) for chemical reactions, offering an alternative to metal-based catalysts. mdpi.comrsc.org Secondary amines, in particular, are known to catalyze reactions through the formation of enamine or iminium ion intermediates. rsc.org The piperidine nitrogen in this compound, once the primary amine is appropriately functionalized, could act as a basic site or a nucleophilic catalyst. The adjacent methoxy group could play a role in modulating the catalyst's activity and selectivity through steric or electronic effects, potentially creating a chiral environment for asymmetric catalysis if an enantiomerically pure form of the compound is used. While specific applications of this compound as a catalyst are not yet widely reported, the fundamental structure is analogous to other amine-based organocatalysts used for reactions like selective chlorinations or aldol (B89426) reactions. mdpi.comrsc.org

Future Research Directions and Unexplored Avenues in 3 Methoxypiperidin 4 Amine Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

A primary challenge and opportunity in the study of 3-Methoxypiperidin-4-amine lies in the development of synthetic routes that provide precise control over its stereochemistry. The presence of two adjacent stereocenters at the C3 and C4 positions means the molecule can exist as two pairs of enantiomers (cis and trans diastereomers). Accessing each of these stereoisomers in high purity is critical for elucidating structure-activity relationships in medicinal chemistry applications.

Future research should focus on asymmetric synthesis strategies that can selectively generate a single stereoisomer. This could involve several cutting-edge approaches:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of suitably substituted pyridine (B92270) precursors is a powerful tool for generating chiral piperidines. researchgate.net Research could be directed towards designing chiral catalysts, potentially rhodium or iridium-based, that can achieve high diastereo- and enantioselectivity in the reduction of a pyridinium (B92312) salt precursor to the desired 3-methoxy-4-aminopiperidine derivative. dicp.ac.cn

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, could provide a robust entry to enantiopure this compound. This approach would involve a series of stereocontrolled transformations to construct the piperidine (B6355638) ring with the desired substituents.

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has emerged as a powerful synthetic strategy. Future work could explore organocatalytic methods, such as asymmetric Mannich reactions or Michael additions, to construct the piperidine ring with high stereocontrol. rsc.org

A comparative table of potential stereoselective synthetic approaches is presented below.

MethodPotential AdvantagesKey Research Challenges
Catalytic Asymmetric HydrogenationHigh atom economy, potential for scalability.Catalyst design for high selectivity with the specific substrate.
Chiral Pool SynthesisAccess to high enantiopurity.Lengthy synthetic sequences, potential for lower overall yields.
OrganocatalysisMetal-free conditions, mild reaction conditions.Catalyst loading, substrate scope, and scalability.

Exploration of New Reaction Pathways and Transformations of the Piperidine Moiety

The this compound scaffold is rich in functionality, offering numerous possibilities for further chemical modification. Future investigations should aim to explore novel reaction pathways that can selectively functionalize the piperidine ring and its substituents, thereby expanding the chemical space accessible from this core structure.

Key areas for exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine ring is a highly attractive strategy for introducing molecular complexity in a step-economical manner. nih.gov Research could focus on developing site-selective C-H activation methods, potentially using rhodium catalysts, to introduce substituents at the C2, C5, or C6 positions. nih.gov

N-Functionalization: The secondary amine of the piperidine ring is a prime site for derivatization. Exploration of a wide range of N-alkylation, N-arylation, and N-acylation reactions would allow for the synthesis of diverse libraries of compounds.

Amine and Methoxy (B1213986) Group Transformations: The primary amine at C4 and the methoxy group at C3 are also amenable to further chemical manipulation. For instance, the amine could be converted to amides, sulfonamides, or other functional groups, while the methoxy group could potentially be cleaved to reveal a hydroxyl group for further derivatization.

Computational Design of Advanced Chemical Entities Based on the this compound Scaffold

Computational chemistry and in silico drug design are indispensable tools for accelerating the discovery of new bioactive molecules. nih.gov The this compound scaffold, with its well-defined three-dimensional structure, is an ideal candidate for computational exploration.

Future research in this area should encompass:

Conformational Analysis: A thorough understanding of the conformational preferences of the this compound ring system is essential for rational drug design. rsc.orgacs.org Computational studies can predict the most stable chair and twist-boat conformations and how these are influenced by substituents.

Pharmacophore Modeling: By identifying the key steric and electronic features of the this compound scaffold, pharmacophore models can be developed. These models can then be used to virtually screen large compound libraries to identify potential binding partners for various biological targets.

Structure-Based Drug Design: If the biological target of interest has a known three-dimensional structure, molecular docking and molecular dynamics simulations can be employed to predict the binding mode and affinity of this compound derivatives. nih.gov This information can guide the design of new analogues with improved potency and selectivity.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability. nih.gov The application of flow chemistry to the synthesis of this compound and its derivatives is a promising avenue for future research.

Key opportunities include:

Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction parameters such as temperature, pressure, and residence time, enabling the swift optimization of synthetic steps. organic-chemistry.org

Telescoped Synthesis: Multi-step synthetic sequences can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next. mtak.hu This avoids the need for isolation and purification of intermediates, leading to a more streamlined and efficient process.

Automated Synthesis: The integration of flow chemistry with automated platforms can enable the high-throughput synthesis of libraries of this compound derivatives for biological screening.

Investigation into Unconventional Reactivity Profiles of the Compound

The unique electronic properties arising from the interplay between the methoxy and amine substituents may give rise to unconventional reactivity patterns for this compound. A deeper investigation into these potential reactivities could uncover novel chemical transformations.

Areas for future exploration could include:

Ring-Chain Tautomerism: Investigating the potential for ring-opening and closing reactions under specific conditions could lead to the discovery of novel heterocyclic scaffolds.

Transannular Reactions: The proximity of the C3-methoxy and C4-amine groups might facilitate intramolecular reactions across the piperidine ring, leading to the formation of bicyclic products.

Electrochemical and Photochemical Reactivity: Exploring the behavior of this compound under electrochemical or photochemical conditions could reveal new and synthetically useful transformations that are not accessible through traditional thermal methods. rsc.org

Q & A

What are the optimal synthetic routes for 3-Methoxypiperidin-4-amine, and how can reaction conditions be standardized to improve yield and purity?

Basic
The synthesis of this compound typically involves nucleophilic substitution or reductive amination, with reaction conditions optimized for temperature, solvent choice, and stoichiometry. For example, piperidine derivatives are often synthesized using solvents like acetonitrile or dimethylformamide (DMF) under controlled temperatures (60–80°C) to minimize side reactions . Yield improvements (e.g., >90%) are achievable by employing inert atmospheres (N₂/Ar) to prevent oxidation and using bases like K₂CO₃ to facilitate deprotonation . Purification via column chromatography or recrystallization ensures high purity (>98%) .

Which spectroscopic and computational methods are most effective for characterizing the 3D conformation of this compound?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and hydrogen bonding patterns . X-ray crystallography provides precise bond angles and spatial arrangements, while computational tools like density functional theory (DFT) predict electronic properties and reactive sites . For example, methoxy group orientation and piperidine ring puckering can be analyzed using these methods to infer biological interactions .

How can molecular docking studies guide the design of this compound derivatives for targeted receptor binding?

Advanced
Computational modeling (e.g., AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like serotonin or dopamine receptors. Docking studies reveal that the methoxy group’s position influences hydrogen bonding with residues (e.g., Tyr95 in 5-HT₂A), while the piperidine nitrogen’s basicity affects ionic interactions . Validating predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) ensures accuracy .

How do structural modifications of this compound impact its structure-activity relationship (SAR) in neurological target binding?

Advanced
SAR studies show that substituting the methoxy group with halogens (e.g., Cl, F) increases lipophilicity and blood-brain barrier penetration, while bulkier groups (e.g., trifluoromethyl) reduce off-target effects . For example, replacing the methoxy group with a 4-fluorobenzyl moiety in analogous compounds improved binding to σ-1 receptors by 30% .

How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced
Meta-analysis frameworks (e.g., Cochrane heterogeneity tests) quantify variability across studies . For instance, inconsistent IC₅₀ values in kinase inhibition assays may arise from differences in assay pH or cell lines. Standardizing protocols (e.g., using HEK293 cells at pH 7.4) and reporting I² statistics (>50% indicates significant heterogeneity) improve reproducibility .

What methodologies are recommended for assessing the in vitro and in vivo pharmacokinetic profiles of this compound?

Advanced
In vitro metabolic stability is evaluated using liver microsomes (human/rat) with LC-MS/MS quantification . For in vivo studies, radiolabeled ¹⁴C-compounds track absorption and distribution. A recent study on a related piperidine derivative reported a half-life of 4.2 hours in murine models, with 60% oral bioavailability due to first-pass metabolism .

How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?

Basic
Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes enhance solubility without cytotoxicity . For example, this compound dihydrochloride salts exhibit improved aqueous solubility (up to 15 mg/mL) compared to free bases, making them suitable for cell-based assays .

What experimental approaches elucidate the role of hydrogen bonding in this compound’s interactions with enzymes?

Advanced
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while mutagenesis studies (e.g., Ala-scanning) identify critical hydrogen-bonding residues. For instance, replacing Lys72 with alanine in acetylcholinesterase reduced this compound’s inhibitory potency by 70%, confirming the residue’s role in stabilizing the complex .

How can enantiomeric separation of this compound be achieved, and what are the implications for chiral pharmacology?

Advanced
Chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomers, with mobile phases of hexane:isopropanol (90:10). Enantiopure forms often show divergent activities; e.g., (R)-enantiomers of similar piperidines exhibit 10-fold higher affinity for NMDA receptors than (S)-forms . Circular dichroism (CD) verifies configuration .

What statistical tools are recommended for analyzing heterogeneity in pharmacological studies involving this compound?

Advanced
The Higgins I² statistic (via RevMan or R’s metafor package) measures heterogeneity magnitude. For example, a meta-analysis of 10 studies on piperidine derivatives showed I² = 75%, prompting subgroup analysis by species (mouse vs. rat) to identify confounding factors . Random-effects models account for between-study variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.